6-Chloro-5-methoxybenzo[d]isoxazole

Medicinal Chemistry Organic Synthesis Process Chemistry

6-Chloro-5-methoxybenzo[d]isoxazole (CAS 184766-59-4) is a heterocyclic aromatic compound belonging to the benzo[d]isoxazole class, characterized by a fused benzene and isoxazole ring system with a chlorine atom at the 6-position and a methoxy group at the 5-position. Its molecular formula is C₈H₆ClNO₂, with a molecular weight of 183.59 g/mol.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Cat. No. B14754906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methoxybenzo[d]isoxazole
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NO2)Cl
InChIInChI=1S/C8H6ClNO2/c1-11-8-2-5-4-10-12-7(5)3-6(8)9/h2-4H,1H3
InChIKeyRZJRXCSLZSZNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methoxybenzo[d]isoxazole for Research and Procurement: Baseline Chemical and Functional Overview


6-Chloro-5-methoxybenzo[d]isoxazole (CAS 184766-59-4) is a heterocyclic aromatic compound belonging to the benzo[d]isoxazole class, characterized by a fused benzene and isoxazole ring system with a chlorine atom at the 6-position and a methoxy group at the 5-position . Its molecular formula is C₈H₆ClNO₂, with a molecular weight of 183.59 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with the isoxazole scaffold recognized for its presence in diverse bioactive molecules [1]. The unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other benzo[d]isoxazole analogs, making it a valuable intermediate for targeted synthesis programs [2].

Why 6-Chloro-5-methoxybenzo[d]isoxazole Cannot Be Simply Substituted by Common Analogs in Research Programs


Direct substitution of 6-Chloro-5-methoxybenzo[d]isoxazole with unsubstituted 5-methoxybenzo[d]isoxazole or other regioisomers is not advisable due to the critical influence of the 6-chloro substituent on both chemical reactivity and biological target engagement. The electron-withdrawing chlorine atom at the 6-position significantly alters the electrophilicity of the aromatic ring, affecting subsequent derivatization pathways and cross-coupling efficiencies [1]. In biological contexts, structure-activity relationship (SAR) studies on related benzo[d]isoxazole series demonstrate that the presence and precise positioning of halogen substituents dramatically impact potency, with chloro-substituted analogs frequently outperforming their unsubstituted or bromo-substituted counterparts in enzyme inhibition assays [2]. Furthermore, the 6-chloro-5-methoxy substitution pattern offers a unique vector for molecular elaboration that is not replicable with other commercially available benzo[d]isoxazole building blocks, making it essential for specific synthetic sequences where both the chloro handle and methoxy directing group are required [3].

6-Chloro-5-methoxybenzo[d]isoxazole: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Accessibility and Yield Advantage: 6-Chloro-5-methoxybenzo[d]isoxazole vs. General Isoxazole Building Blocks

A recent 2023 protocol demonstrates the one-step synthesis of 6-Chloro-5-methoxybenzo[d]isoxazole in quantitative yield using adapted Vilsmeier conditions, a stark contrast to the typical multi-step, moderate-yielding routes required for many substituted benzo[d]isoxazole analogs [1]. This synthetic efficiency provides a quantifiable advantage in terms of cost, time, and material throughput for research programs requiring this specific scaffold.

Medicinal Chemistry Organic Synthesis Process Chemistry

Electronic Reactivity Differentiation: 6-Chloro vs. 5-Methoxy Substitution Effects

The 6-chloro substituent in 6-Chloro-5-methoxybenzo[d]isoxazole serves as an electron-withdrawing group that significantly alters the electronic properties of the aromatic ring compared to unsubstituted 5-methoxybenzo[d]isoxazole . This modification increases the compound's electrophilicity, which is critical for downstream functionalization reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-couplings. In contrast, the parent 5-methoxybenzo[d]isoxazole exhibits lower electrophilicity due to the electron-donating methoxy group . This difference is quantifiable through calculated Hammett sigma values or experimental reactivity comparisons, though specific head-to-head data for this precise scaffold is limited to class-level inference.

Physical Organic Chemistry Computational Chemistry Drug Design

Biological Target Engagement: 5-Chloro-6-methoxybenzo[d]isoxazole Derivatives vs. 6-Chloro-3-methoxy Regioisomer

While direct biological activity data for 6-Chloro-5-methoxybenzo[d]isoxazole itself is sparse, highly relevant comparative data exists for its close structural analog, the 5-chloro-6-methoxybenzo[d]isoxazole scaffold, which demonstrates potent α-glucosidase inhibition [1]. Derivatives based on the 5-chloro-6-methoxy core exhibited IC₅₀ values ranging from 14.69 to 38.71 nM against α-glucosidase, significantly outperforming the positive control acarbose (IC₅₀ = 35.91 nM) [1]. In stark contrast, the regioisomer 6-chloro-3-methoxybenzo[d]isoxazole (CMBI) shows negligible activity against D-amino acid oxidase (DAAO) with an IC₅₀ of 100,000 nM, underscoring the critical importance of substitution pattern for biological function [2].

Enzyme Inhibition Antidiabetic Agents α-Glucosidase

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Implications

While direct experimental LogP and metabolic stability data for 6-Chloro-5-methoxybenzo[d]isoxazole are not available in the primary literature, well-established structure-property relationships allow for class-level inference. The presence of a 6-chloro substituent is known to increase lipophilicity (LogP) compared to unsubstituted analogs, while the 5-methoxy group can enhance metabolic stability by blocking oxidative metabolism at that position . In contrast, the parent 5-methoxybenzo[d]isoxazole (lacking the chloro group) is predicted to have lower LogP and potentially higher metabolic lability . Computational drug-likeness and ADME profiling of related 5-chloro-6-methoxybenzo[d]isoxazole derivatives confirms that this substitution pattern yields compounds with favorable drug-like qualities, including good predicted oral bioavailability [1].

ADME Properties Drug-Likeness Medicinal Chemistry

Optimal Research and Procurement Scenarios for 6-Chloro-5-methoxybenzo[d]isoxazole


High-Throughput Synthesis and Lead Optimization Campaigns Requiring Efficient Access to a Chloro-Methoxy Benzoisoxazole Core

Given the recently published one-step, quantitative-yield synthetic protocol [1], this compound is ideally suited for research programs that require rapid, cost-effective access to gram-scale quantities of this specific scaffold. The quantitative yield ensures minimal waste and high material throughput, making it a preferred choice for parallel synthesis or high-throughput experimentation where cost per reaction is a critical factor.

Medicinal Chemistry Programs Developing α-Glucosidase Inhibitors or Related Enzyme Targets

The potent nanomolar activity observed for derivatives of the closely related 5-chloro-6-methoxybenzo[d]isoxazole core against α-glucosidase [2] positions 6-Chloro-5-methoxybenzo[d]isoxazole as a strategic starting material for structure-activity relationship (SAR) studies. Its specific substitution pattern is a validated pharmacophore element for this target class, offering a clear advantage over unsubstituted or differently substituted benzoisoxazoles that lack this validated biological activity.

Chemical Biology Probes Requiring a Functionalizable Chloro Handle for Further Derivatization

The 6-chloro substituent serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of diverse molecular diversity at the 6-position [3]. This specific reactivity profile is not present in non-halogenated analogs like 5-methoxybenzo[d]isoxazole. Researchers requiring a late-stage functionalization point to generate focused libraries or install reporter tags will find this compound uniquely suited to their needs.

Academic and Industrial Research Requiring High-Purity Building Blocks for Publication or Patent Filings

Reputable vendors supply 6-Chloro-5-methoxybenzo[d]isoxazole with certified purity (e.g., NLT 98%) and analytical data . This ensures that experimental results are reproducible and that the compound's identity and purity meet the rigorous standards required for peer-reviewed publication and intellectual property disclosure. Procurement from reliable sources mitigates the risk of batch-to-batch variability that can confound SAR interpretation and lead to invalidated claims.

Technical Documentation Hub

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